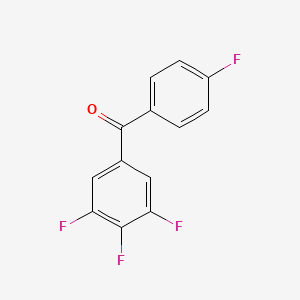

3,4,4',5-Tetrafluorobenzophenone

Description

3,4,4',5-Tetrafluorobenzophenone is a fluorinated aromatic ketone characterized by two benzene rings linked by a carbonyl group, with fluorine substituents at the 3, 4, 4', and 5 positions. This compound falls under the broader class of benzophenones and quinone derivatives, which are widely utilized in organic synthesis, pharmaceuticals, and materials science due to their electron-deficient aromatic systems . Notably, commercial availability of this compound is currently listed as "discontinued" by suppliers like CymitQuimica, which may limit its practical use in recent research .

Properties

IUPAC Name |

(4-fluorophenyl)-(3,4,5-trifluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F4O/c14-9-3-1-7(2-4-9)13(18)8-5-10(15)12(17)11(16)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKBSEEIUANOMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=C(C(=C2)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375232 | |

| Record name | 3,4,4',5-Tetrafluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577967-64-7 | |

| Record name | 3,4,4',5-Tetrafluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4’,5-Tetrafluorobenzophenone typically involves the fluorination of benzophenone derivatives. One common method includes the reaction of 3,4,4’,5-tetrafluorobenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: In an industrial setting, the production of 3,4,4’,5-Tetrafluorobenzophenone may involve large-scale fluorination processes using fluorinating agents like sulfur tetrafluoride or cobalt trifluoride. These processes are optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 3,4,4’,5-Tetrafluorobenzophenone undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.

Reduction: Lithium aluminum hydride in dry ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Nucleophilic Substitution: Substituted benzophenone derivatives.

Reduction: 3,4,4’,5-Tetrafluorobenzhydrol.

Oxidation: 3,4,4’,5-Tetrafluorobenzoic acid.

Scientific Research Applications

3,4,4’,5-Tetrafluorobenzophenone is widely used in scientific research due to its unique properties:

Chemistry: It serves as a precursor for the synthesis of various fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

Industry: It is used in the production of specialty polymers and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 3,4,4’,5-Tetrafluorobenzophenone involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound’s ability to form stable complexes with proteins makes it useful in studying protein-ligand interactions .

Comparison with Similar Compounds

Structural and Electronic Differences

- Fluorine vs. Trifluoromethyl Groups: While this compound employs fluorine atoms, 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone (similarity score: 0.82) uses CF₃ groups. The latter’s increased steric bulk and stronger electron-withdrawing effects may enhance stability against nucleophilic attack but reduce solubility in polar solvents .

Commercial and Regulatory Status

- This compound is listed as discontinued, whereas analogs like 2,2,2,4'-Tetrafluoroacetophenone remain available. This discontinuation may reflect challenges in synthesis, regulatory restrictions, or reduced demand .

Biological Activity

3,4,4',5-Tetrafluorobenzophenone (TFBP) is an aromatic compound characterized by a biphenyl structure where four hydrogen atoms are replaced by fluorine atoms. This unique substitution pattern enhances its electronic properties and biological activity, making it a subject of interest in various fields, particularly in medicinal chemistry and biochemistry.

- Molecular Formula : C13H6F4O

- Molecular Weight : 254.18 g/mol

- Structure : The presence of fluorine atoms at the 3, 4, 4', and 5 positions contributes to the compound's stability and reactivity.

Mechanisms of Biological Activity

TFBP exhibits a range of biological activities primarily through its interactions with enzymes and biological pathways. The key mechanisms include:

- Enzyme Inhibition : TFBP has been shown to inhibit various enzymes by binding to their active sites. This interaction can modulate enzymatic activity, influencing metabolic pathways.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests that TFBP may disrupt bacterial cell functions through enzyme inhibition or membrane interactions.

Antimicrobial Studies

Recent research has highlighted the antimicrobial potential of TFBP. For instance:

- In vitro Studies : TFBP demonstrated significant inhibitory effects against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 25 to 50 µg/mL.

- Mechanism of Action : The compound's ability to form hydrogen bonds due to its ketone functional group allows it to effectively interact with bacterial enzymes, disrupting their function .

Case Studies

-

Case Study on Enzyme Interaction :

- A study focused on TFBP's interaction with cytochrome P450 enzymes revealed that the compound acts as a competitive inhibitor. This interaction suggests its potential use in drug metabolism studies and toxicology .

- Toxicological Assessments :

Comparative Analysis with Similar Compounds

The following table compares TFBP with structurally similar compounds to highlight differences in biological activity:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 3,4,5-Trifluorophenol | C6H3F3O | Fewer fluorine atoms | Moderate antibacterial properties |

| 4-Fluorobenzophenone | C13H9FO | Contains only one fluorine atom | Limited antimicrobial activity |

| Benzophenone | C13H10O | No fluorine substituents | Baseline for comparison |

| 3,3',4,5'-Tetrafluorobenzophenone | C13H6F4O | Different substitution pattern | Similar enzyme inhibition properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.